

Technical Support Center: Troubleshooting High Background in DIG ISH

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Compound of Interest

Compound Name: *Digoxigenone*

Cat. No.: *B15342972*

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This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background staining in Digoxigenin (DIG) in situ hybridization (ISH) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in DIG ISH?

High background in DIG ISH can stem from several stages of the experimental workflow. The primary causes include issues with the DIG-labeled probe, suboptimal hybridization and washing conditions, non-specific binding of the anti-DIG antibody, and endogenous enzyme activity in the tissue sample.

Q2: How can I determine the source of my high background?

To identify the source of high background, it is essential to include proper controls in your experiment. A key control is a "no probe" control, where the tissue is processed through the entire protocol without the addition of the DIG-labeled probe. If high background is still observed in this control, it points to issues with the antibody detection step or endogenous enzyme activity. If the background is specific to the probe-hybridized slide, the problem likely lies with the probe itself or the hybridization and washing steps.

Troubleshooting Guides

Below are detailed troubleshooting guides organized by the experimental stage where the problem is likely to occur.

Probe-Related Issues

High background can be caused by a poorly synthesized or purified probe, or by using a probe at too high a concentration.

Q3: My sense-strand control probe is giving a high signal. What does this mean and how can I fix it?

A high signal from a sense-strand control probe indicates non-specific binding. This could be due to the probe trapping in the tissue or binding to non-target sequences.

- Solution: Ensure your probe is purified correctly to remove unincorporated DIG-UTP. You can also try reducing the probe concentration during hybridization.

Q4: How can I ensure my DIG-labeled probe is of high quality?

Probe quality is critical for specific signal and low background.

- Probe Synthesis: Use a high-quality DNA template and ensure complete linearization to prevent the synthesis of truncated transcripts.
- Probe Purification: It is crucial to remove unincorporated DIG-UTP and small, non-specific RNA fragments. This can be achieved through methods like lithium chloride precipitation or spin columns.
- Following in vitro transcription, add 1 µl of DNase I (RNase-free) to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
- Stop the reaction by adding 2 µl of 0.5M EDTA.
- Add 2.5 µl of 4M LiCl and 75 µl of pre-chilled 100% ethanol.
- Precipitate the RNA probe at -20°C for at least 2 hours (or overnight for better yield).
- Centrifuge at maximum speed for 30 minutes at 4°C.

- Carefully discard the supernatant.
- Wash the pellet with 70% ethanol (made with DEPC-treated water).
- Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
- Run a small aliquot on a denaturing agarose gel to check the probe's integrity and estimate the concentration.

Hybridization and Washing Issues

Suboptimal hybridization and post-hybridization washing are major contributors to high background. The stringency of the washes is key to removing non-specifically bound probe.

Q5: I have diffuse, non-specific staining across my entire tissue section. How can I increase washing stringency?

Insufficiently stringent washes will fail to remove probes that are weakly or non-specifically bound.^[1] Stringency is influenced by temperature, salt concentration (SSC), and formamide concentration.

- To increase stringency:
 - Increase the temperature of the post-hybridization washes.
 - Decrease the salt concentration (lower SSC concentration).
 - Increase the formamide concentration in the wash buffers.

Stringency Level	Wash Buffer Composition	Temperature	Duration
Low	2x SSC	Room Temp.	2 x 15 minutes
Medium	0.5x SSC / 50% Formamide	60°C	2 x 15 minutes
High	0.2x SSC	65°C	2 x 20 minutes
Very High	0.1x SSC / 50% Formamide	68-70°C	2 x 30 minutes

Note: These are starting points and may need to be optimized for your specific probe and tissue type.

- After hybridization, gently remove the coverslip and rinse the slides in 5x SSC at room temperature.
- Wash slides in a solution of 1x SSC with 50% formamide for 30 minutes at 65°C.[\[2\]](#)
- Rinse slides in TNE buffer (10 mM Tris-HCl pH 7.6, 0.5 M NaCl, 1 mM EDTA) for 10 minutes at 37°C.[\[2\]](#)
- Incubate slides in TNE buffer containing 10 µg/ml RNase A for 30 minutes at 37°C to digest any remaining single-stranded, non-hybridized probe.[\[2\]](#)
- Wash slides in 2x SSC for 20 minutes at 65°C.[\[2\]](#)
- Perform two final high-stringency washes in 0.2x SSC for 20 minutes each at 65°C.[\[2\]](#)

Antibody and Detection Issues

High background can be introduced during the immunodetection step due to non-specific binding of the anti-DIG antibody or endogenous enzyme activity that reacts with the detection substrate.

Q6: I see high background even on my "no probe" control slide. What could be the cause?

This strongly suggests that the background is originating from the detection steps. The two most likely culprits are:

- Non-specific binding of the anti-DIG antibody: The antibody may be binding to components of the tissue other than the DIG-labeled probe.
- Endogenous alkaline phosphatase (AP) activity: If you are using an AP-conjugated antibody with NBT/BCIP substrate, endogenous AP in the tissue will also convert the substrate, leading to a false positive signal.[\[3\]](#)

Q7: How can I prevent non-specific binding of my anti-DIG antibody?

- Optimize Antibody Concentration: The concentration of the anti-DIG antibody may be too high.[\[4\]](#) Perform a titration to find the optimal dilution that provides a good signal-to-noise ratio.
- Increase Blocking: Ensure adequate blocking before antibody incubation. Use a blocking solution containing normal serum from the same species as the secondary antibody (if used) or a generic protein blocker like BSA.

Issue	Recommended Action
High Antibody Concentration	Perform a titration of the anti-DIG antibody. Typical starting dilutions range from 1:1000 to 1:5000. Test a range (e.g., 1:500, 1:1000, 1:2500, 1:5000) to find the optimal concentration for your experiment.
Insufficient Blocking	Increase the blocking time to at least 1 hour at room temperature. Ensure the blocking solution completely covers the tissue section.
Inadequate Washing	Increase the number and duration of washes after antibody incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., PBST or MABT) to help reduce non-specific binding.

Q8: How do I block endogenous alkaline phosphatase activity?

Many tissues, particularly in the kidney, liver, and bone, have high levels of endogenous AP. This activity must be blocked to prevent false positive signals.

- Solution: Add Levamisole to the color development solution. Levamisole is an inhibitor of most forms of endogenous AP, but it does not inhibit the intestinal AP isoform that is typically used for antibody conjugation.^[5]
- Prepare your NBT/BCIP color development solution according to the manufacturer's instructions.
- Just before use, add Levamisole to the development solution to a final concentration of 1 mM.^[5]
- Incubate your slides in this solution until the desired signal intensity is reached, while monitoring for background development.
- Stop the color reaction by rinsing the slides extensively in distilled water.

Tissue Preparation and Fixation

Improper tissue preparation can also lead to high background.

Q9: Could my tissue fixation be causing high background?

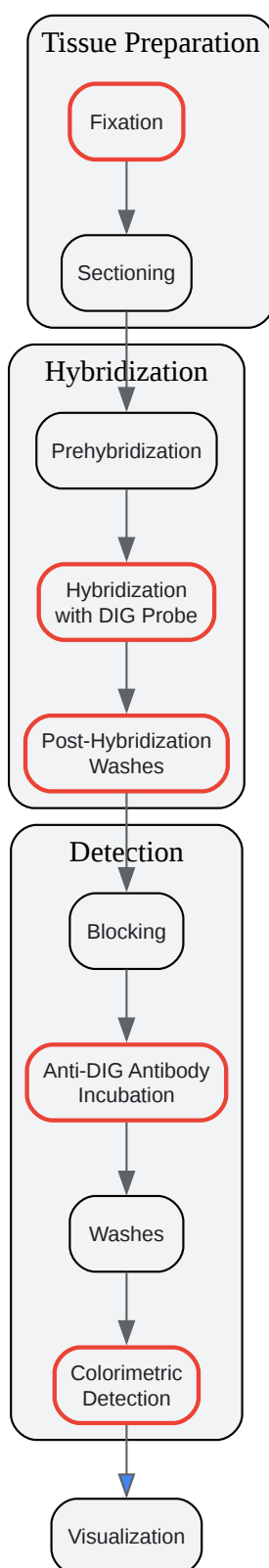
Yes, both under-fixation and over-fixation can be problematic.

- Under-fixation: Can lead to poor tissue morphology and loss of RNA, which may paradoxically result in a lower signal-to-noise ratio.
- Over-fixation: Can mask the target RNA, preventing the probe from binding effectively. It can also lead to increased background due to cross-linking of proteins that non-specifically trap the probe or antibody.

It is crucial to optimize fixation time for your specific tissue type. A common starting point for many tissues is fixation in 4% paraformaldehyde overnight at 4°C.

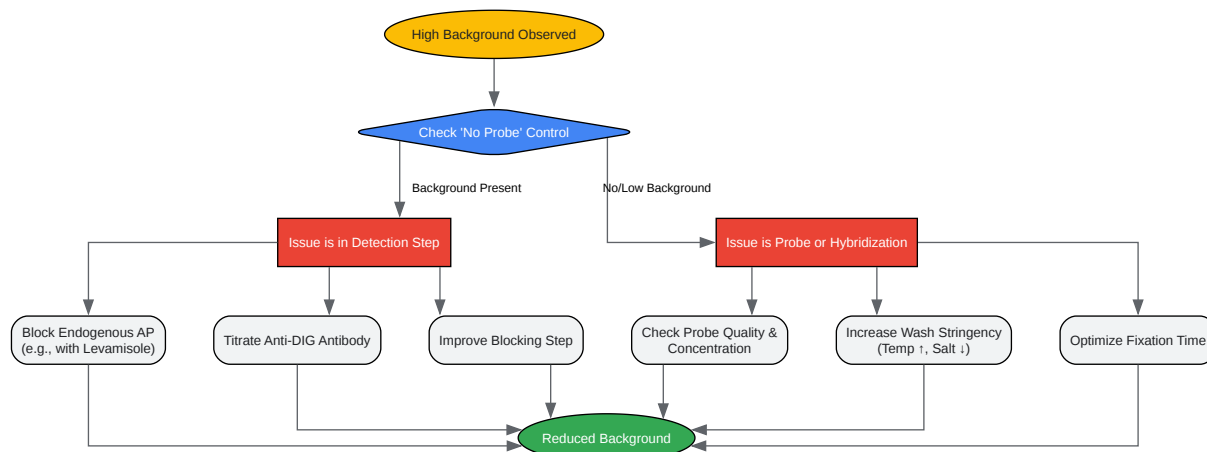
Visual Troubleshooting Guides

The following diagrams illustrate the DIG ISH workflow and a logical approach to troubleshooting high background.



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Diagram 1: Key stages in the DIG ISH workflow where high background can originate (red boxes).



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Diagram 2: A logical flowchart for troubleshooting high background in DIG ISH experiments.

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